Cas no 17841-30-4 (Methyl 2-Fluoro-2-phenylacetate)

Methyl 2-Fluoro-2-phenylacetate 化学的及び物理的性質
名前と識別子
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- Benzeneacetic acid, a-fluoro-, methyl ester
- methyl-α-fluoro phenylacetate
- Methyl 2-fluoro-2-phenylacetate
- Methyl 2-Fluoro-2-phenylacetate
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計算された属性
- せいみつぶんしりょう: 168.05867
じっけんとくせい
- PSA: 26.3
Methyl 2-Fluoro-2-phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M305813-100mg |
Methyl 2-Fluoro-2-phenylacetate |
17841-30-4 | 100mg |
$ 65.00 | 2022-06-02 | ||
Alichem | A019120796-25g |
Methyl 2-fluoro-2-phenylacetate |
17841-30-4 | 97% | 25g |
1,005.00 USD | 2021-05-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M855563-1g |
Methyl 2-fluoro-2-phenylacetate |
17841-30-4 | 95% | 1g |
951.30 | 2021-05-17 | |
eNovation Chemicals LLC | Y1253245-5g |
Methyl 2-fluoro-2-phenylacetate |
17841-30-4 | 95% | 5g |
$620 | 2024-06-06 | |
1PlusChem | 1P00AMHM-1g |
Methyl 2-fluoro-2-phenylacetate |
17841-30-4 | 95% | 1g |
$299.00 | 2024-06-18 | |
A2B Chem LLC | AE94906-1g |
(Alpha-fluoro)phenylacetic acid methyl ester |
17841-30-4 | 95% | 1g |
$262.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1253245-500mg |
Methyl 2-fluoro-2-phenylacetate |
17841-30-4 | 95% | 500mg |
$195 | 2024-06-06 | |
eNovation Chemicals LLC | Y1253245-1g |
Methyl 2-fluoro-2-phenylacetate |
17841-30-4 | 95% | 1g |
$310 | 2025-02-25 | |
TRC | M305813-50mg |
Methyl 2-Fluoro-2-phenylacetate |
17841-30-4 | 50mg |
$ 50.00 | 2022-06-02 | ||
TRC | M305813-500mg |
Methyl 2-Fluoro-2-phenylacetate |
17841-30-4 | 500mg |
$ 160.00 | 2022-06-02 |
Methyl 2-Fluoro-2-phenylacetate 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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7. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Methyl 2-Fluoro-2-phenylacetateに関する追加情報
Recent Advances in the Application of Methyl 2-Fluoro-2-phenylacetate (CAS: 17841-30-4) in Chemical Biology and Pharmaceutical Research
Methyl 2-Fluoro-2-phenylacetate (CAS: 17841-30-4) is a fluorinated ester compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including fluorinated analogs of pharmaceuticals and agrochemicals. The presence of the fluorine atom at the alpha position of the phenylacetate moiety imparts unique electronic and steric properties, making it a valuable building block for drug discovery and development.
Recent studies have highlighted the role of Methyl 2-Fluoro-2-phenylacetate in the synthesis of fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs). Researchers have demonstrated that the introduction of fluorine atoms into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and target binding affinity. For instance, a 2023 study published in the Journal of Medicinal Chemistry utilized Methyl 2-Fluoro-2-phenylacetate as a precursor to develop novel fluorinated NSAID derivatives with improved anti-inflammatory activity and reduced gastrointestinal side effects.
In addition to its applications in drug synthesis, Methyl 2-Fluoro-2-phenylacetate has been employed as a chiral auxiliary in asymmetric synthesis. The fluorine atom's inductive effects can influence the stereochemical outcome of reactions, enabling the production of enantiomerically pure compounds. A recent report in Organic Letters (2024) described the use of this compound in the asymmetric synthesis of fluorinated beta-amino acids, which are important building blocks for peptidomimetics and protease inhibitors.
The compound's utility extends to positron emission tomography (PET) tracer development, where fluorine-18 labeled analogs of Methyl 2-Fluoro-2-phenylacetate have been explored as potential imaging agents. A 2023 study in the Journal of Nuclear Medicine demonstrated the synthesis of [18F]-labeled derivatives for imaging amyloid plaques in Alzheimer's disease, showcasing the compound's potential in diagnostic applications.
From a synthetic chemistry perspective, recent advances in catalytic fluorination methods have improved the efficiency of producing Methyl 2-Fluoro-2-phenylacetate and its derivatives. A 2024 publication in ACS Catalysis reported a novel palladium-catalyzed fluorination protocol that achieves higher yields and better selectivity for alpha-fluorinated phenylacetates. These methodological improvements are expected to facilitate broader applications of this compound in pharmaceutical research.
In conclusion, Methyl 2-Fluoro-2-phenylacetate (CAS: 17841-30-4) continues to be a valuable tool in chemical biology and pharmaceutical research, with recent studies expanding its applications in drug development, asymmetric synthesis, and molecular imaging. The growing body of research on this compound underscores its importance as a versatile building block for creating fluorinated bioactive molecules with enhanced properties.
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